Product packaging for 2,6-Dichloro-8-methyl-9H-purine(Cat. No.:CAS No. 57476-37-6)

2,6-Dichloro-8-methyl-9H-purine

Cat. No.: B1315450
CAS No.: 57476-37-6
M. Wt: 203.03 g/mol
InChI Key: OKYAPKJJKHBWIO-UHFFFAOYSA-N
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Description

2,6-Dichloro-8-methyl-9H-purine is a useful research compound. Its molecular formula is C6H4Cl2N4 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2N4 B1315450 2,6-Dichloro-8-methyl-9H-purine CAS No. 57476-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-8-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYAPKJJKHBWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478242
Record name 2,6-Dichloro-8-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57476-37-6
Record name 2,6-Dichloro-8-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Chemical Identification of 2,6 Dichloro 8 Methyl 9h Purine

IUPAC Name and Synonyms of 2,6-Dichloro-8-methyl-9H-purine

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . sigmaaldrich.com

Beyond its formal IUPAC name, the compound is also known by several synonyms. These alternative names are often encountered in chemical literature and commercial catalogs. Common synonyms include:

2,6-dichloro-8-methyl-7H-purine cymitquimica.com

1H-Purine, 2,6-dichloro-8-methyl- cymitquimica.com

2,6-dichloromonomethylpurine cymitquimica.com

It is important to note that while "2,6-dichloro-8-methyl-7H-purine" is listed as a synonym, the primary and most stable tautomeric form is generally considered to be the 9H-purine.

CAS Registry Number and Other Identifiers

To ensure unambiguous identification, a variety of chemical identifiers are assigned to this compound. The most universally recognized of these is the CAS Registry Number.

IdentifierValue
CAS Registry Number 57476-37-6 sigmaaldrich.commanchesterorganics.com
Molecular Formula C6H4Cl2N4 sigmaaldrich.commanchesterorganics.com
Molecular Weight 203.029 g/mol manchesterorganics.com
InChI 1S/C6H4Cl2N4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12) sigmaaldrich.com
InChIKey OKYAPKJJKHBWIO-UHFFFAOYSA-N sigmaaldrich.com
MDL Number MFCD17016015 manchesterorganics.com

These identifiers are crucial for database searches and for the clear and concise communication of chemical information in a global context. The CAS Registry Number, in particular, provides a unique designation for this specific chemical substance.

Medicinal Chemistry and Pharmacological Relevance of 2,6 Dichloro 8 Methyl 9h Purine Analogues

General Overview of Biological Activities and Therapeutic Potential

Purine (B94841) analogues, which are structurally similar to metabolic purines, function as antimetabolites and have been a cornerstone in the development of therapies for a range of diseases, particularly cancer. wikipedia.org These compounds can mimic naturally occurring purines, thereby interfering with DNA replication and other vital cellular processes. wikipedia.org The versatility of the purine scaffold allows for modifications at various positions, leading to a diverse array of biological activities. These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and antifungal properties. researchgate.netscielo.org.mx

The therapeutic potential of purine derivatives is broad, with several analogues being clinically approved for treating hematological malignancies. nih.gov For instance, cladribine, fludarabine, and pentostatin are used in the treatment of certain leukemias and lymphomas. nih.govnih.gov The mechanism of action for many purine analogues involves the inhibition of key enzymes essential for cell proliferation, such as DNA polymerases, DNA primase, and DNA ligase I. wikipedia.org

Furthermore, substituted purine analogues have been identified as a novel structural class of catalytic topoisomerase II inhibitors. aacrjournals.org Topoisomerase II is a critical enzyme in cell proliferation, making it a prime target for anticancer drugs. aacrjournals.org The ability of purine-based compounds to modulate the activity of such a crucial enzyme highlights their pharmacological relevance. aacrjournals.org Research continues to explore the vast therapeutic landscape of purine analogues, with ongoing efforts to synthesize new derivatives with enhanced potency and selectivity for various therapeutic targets. researchgate.net

Anticancer Activity of 2,6-Dichloro-8-methyl-9H-purine and Derivatives

The purine scaffold is a significant structural motif in the design of novel anticancer agents. nih.gov Modifications to the purine ring system have yielded numerous derivatives with potent cytotoxic effects against various cancer cell lines. nih.govnih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with nucleic acid synthesis and other critical cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis. wikipedia.orgnih.gov

The substitution pattern on the purine ring plays a crucial role in determining the anticancer potency and selectivity of the derivatives. For example, the introduction of different functional groups at the C2, C6, and C8 positions can significantly influence the biological activity. aacrjournals.org Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of more effective and less toxic purine-based anticancer agents. aacrjournals.orgmdpi.com

Derivatives of this compound have demonstrated significant antiproliferative activity against various leukemia cell lines. The human promyelocytic leukemia cell line, HL-60, has been a valuable model for studying the effects of purine analogues on myeloid precursor cells. nih.gov Studies have shown that certain purine derivatives can induce differentiation in HL-60 cells, a process that is often dysregulated in leukemia. nih.gov For instance, some compounds can induce HL-60 cells to differentiate into mature granulocytes, which is a key therapeutic strategy for acute promyelocytic leukemia (APL). nih.gov

The antiproliferative effects of these compounds are often linked to their ability to perturb guanosine nucleotide synthesis, leading to a decrease in intracellular guanylate pools, which is associated with induced maturation. nih.gov Furthermore, some purine analogues have been shown to inhibit the proliferation of other leukemia cell lines, such as K562, by inducing transdifferentiation into megakaryocytes. nih.gov The Jurkat cell line, another leukemia model, has also been used to evaluate the anticancer potential of novel purine analogues, with some compounds showing promising activity and selectivity. researchgate.net

Compound/DerivativeCell LineObserved EffectReference
Securinine derivative SN3-L6HL-60Inhibited proliferation and induced transdifferentiation into megakaryocytes and platelets. nih.gov
Securinine derivative SN3-L6K562Induced transdifferentiation into megakaryocytes. nih.gov
Bromo and iodo-substituted PQ analogs (PQ2 and PQ3)JurkatShowed promising anticancer activity with significant selectivity compared to healthy cells. researchgate.net
Inhibitors of IMP dehydrogenaseHL-60Induced morphological and functional maturation. nih.gov

The antiproliferative activity of this compound analogues has been extensively evaluated against various breast cancer cell lines. The MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) cell lines are commonly used models to assess the efficacy of potential anticancer agents. nih.govnih.gov

Several studies have reported the synthesis of novel purine derivatives that exhibit potent cytotoxic effects against both MCF-7 and MDA-MB-231 cells. researchgate.netmdpi.com For instance, certain 6,9-disubstituted purine analogues have shown significant activity against MCF-7 cells. researchgate.net Similarly, novel 2,6,9-trisubstituted purines have been developed as potent CDK12 inhibitors, demonstrating strong antiproliferative activity against both trastuzumab-sensitive (SK-Br-3) and trastuzumab-resistant (HCC1954) HER2+ breast cancer cell lines. nih.gov

The mechanism of action of these compounds often involves the induction of cell cycle arrest and apoptosis. nih.gov For example, some reversine-related 2,6-diamino-substituted purines have been shown to cause cell cycle arrest in the G2/M phase and induce polyploidy in MCF-7 cells. nih.govresearchgate.net

Compound/DerivativeCell LineReported IC50/GI50 ValuesReference
Novel 2,6,9-trisubstituted purinesSK-Br-3, HCC1954GI50 < 50 nM nih.gov
Compound 6a (3,4,6-triaryl-2-pyranone)MCF-7IC50 = 14 µM researchgate.net
Compound 6a (3,4,6-triaryl-2-pyranone)MDA-MB-231IC50 = 9.0 µM researchgate.net
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetateMCF-7Single-digit micromolar IC50 nih.govcedia.edu.ec
Indenopyrimidine-2,5-dione analog 30MCF-7IC50 = 0.004 µM (ERα binding) nih.gov

Analogues of this compound have also been investigated for their potential against non-small-cell lung cancer (NSCLC), a leading cause of cancer-related mortality. The A549 cell line is a commonly used in vitro model for NSCLC research. nih.gov

Research has led to the development of purine and pseudopurine derivatives with selective cytostatic effects on NSCLC cells. nih.gov For instance, a 1-(p-chlorophenyl)-1,2,3-triazole-tagged benzimidazole, a purine isostere, displayed a highly selective and potent inhibitory effect in the nanomolar range on the A549 cell line. nih.gov The mechanism of this compound was found to involve the inhibition of cell proliferation and the induction of apoptosis mediated by p38 MAP kinase and NF-κB. nih.gov

The HCC827 and H1975 cell lines, which are also representative of NSCLC, have been used to evaluate the efficacy of various anticancer agents. nih.gov While specific data on this compound derivatives against these particular cell lines is limited in the provided context, the promising results against A549 cells suggest that this class of compounds holds potential for the development of novel therapies for NSCLC.

Compound/DerivativeCell LineObserved EffectReference
1-(p-chlorophenyl)-1,2,3-triazole-tagged benzimidazoleA549Highly selective inhibitory effect in the nM range; inhibition of cell proliferation and induction of apoptosis. nih.gov

The Huh7 cell line, derived from a well-differentiated hepatocellular carcinoma, is a widely used model for liver cancer research. huh7.com The antiproliferative effects of this compound analogues have been evaluated in this cell line, demonstrating their potential as therapeutic agents for liver cancer.

A study investigating a series of 6,9-disubstituted purine analogues found that these compounds exhibited potent activity against Huh7 cells. researchgate.net Another study on 6,8,9-trisubstituted purine analogues also reported notable cytotoxic activity against Huh7 cells, with some compounds surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. nih.gov The structure-activity relationship analysis from these studies indicated that the presence of a phenyl group at the C-8 position of the purine scaffold could be a key feature for developing compounds with improved anticancer properties against liver cancer. nih.govnih.gov

Compound/DerivativeCell LineObserved EffectReference
6,9-disubstituted purine analogsHuh7Potent anticancer activity. researchgate.net
6,8,9-trisubstituted purine analogues (compounds 5 and 6)Huh7Notable cytotoxic activity, surpassing 5-Fluorouracil and Fludarabine in efficacy. nih.gov
Purine derivatives with a phenyl group at C(8)Huh7Potential scaffold for developing compounds with improved anticancer properties. nih.gov

In Vitro Antiproliferative Effects on Cancer Cell Lines

Colon Cancer Cell Lines (e.g., HCT116, CaCo-2)

Analogues of this compound have demonstrated varied efficacy against colon cancer cell lines, highlighting the importance of specific structural modifications in determining cytotoxic activity. Studies have evaluated these purine derivatives against common colon adenocarcinoma cell lines such as HCT116 and CaCo-2.

For instance, certain ethyl 2-(2,6-dichloro-9H- or 7H-purin-9- or 7-yl)acetate analogues have been identified as potent cytotoxic agents against the HCT-116 cell line, among others, exhibiting IC₅₀ values in the single-digit micromolar range. frontiersin.org This indicates a significant anti-proliferative effect on these cancer cells. Similarly, novel 6,8,9-trisubstituted purine derivatives have also shown notable cytotoxic activity against HCT116 cells. nih.gov

Conversely, research on a different series of 2,6,9-trisubstituted purines revealed that the CaCo-2 cell line was generally more resistant to these compounds. uconn.edu Most of the tested analogues in that series displayed IC₅₀ values greater than 100 µM against CaCo-2 cells, suggesting a lower sensitivity of this cell line to this particular class of purine derivatives. uconn.edu

Compound ClassCell LineReported ActivityReference
Ethyl 2-(2,6-dichloro-purinyl)acetatesHCT-116Potent cytotoxicity (single-digit µM IC₅₀) frontiersin.org
6,8,9-Trisubstituted purinesHCT116Notable cytotoxic activity nih.gov
2,6,9-Trisubstituted purinesCaCo-2Generally resistant (IC₅₀ >100 µM) uconn.edu

Mechanisms of Action in Anticancer Activity

The anticancer effects of this compound analogues are attributed to several key cellular mechanisms. These compounds can interfere with fundamental processes that govern cancer cell survival and proliferation, including the induction of programmed cell death, disruption of the cell division cycle, and inhibition of critical enzymes.

Induction of Apoptosis

A primary mechanism by which purine analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a crucial pathway for eliminating malignant cells. frontiersin.org

Studies on various 2,6,9-trisubstituted and 6,8,9-polysubstituted purine derivatives have confirmed their pro-apoptotic capabilities. For example, analysis through Annexin-V staining and the observation of initiator caspase cleavage have shown that active purine analogues effectively induce apoptosis in leukemia cell lines. researchgate.netnih.gov One specific 2,6,9-trisubstituted purine, compound 7h, was also demonstrated to trigger apoptosis in HL-60 leukemia cells. uconn.eduabmole.com The ability to selectively induce apoptosis in cancerous cells is a significant advantage for a potential therapeutic agent. frontiersin.org

Cell Cycle Arrest (e.g., G1 phase)

In addition to inducing apoptosis, purine analogues can halt the proliferation of cancer cells by causing cell cycle arrest. By blocking the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing and growing.

Different analogues have been shown to arrest the cell cycle at different phases. For instance, a 2,6,9-trisubstituted purine derivative, designated as 11b, was found to arrest chronic myeloid leukemia cells in the G1 phase of the cell cycle. wikipedia.orgresearchgate.net In contrast, another purine derivative, compound 7h, was reported to cause cell cycle arrest at the S-phase in HL-60 cells. uconn.eduabmole.com This ability to block cell cycle progression is a key component of the anticancer activity of these compounds. frontiersin.org

Compound Class/IDPhase of ArrestCell LineReference
2,6,9-Trisubstituted purine (11b)G1 PhaseChronic Myeloid Leukemia cells wikipedia.orgresearchgate.net
2,6,9-Trisubstituted purine (7h)S-PhaseHL-60 uconn.eduabmole.com
Enzyme Inhibition (e.g., kinases, topoisomerase II, Src, DAPK-1)

The molecular mechanism of action for many purine analogues involves the direct inhibition of enzymes that are critical for cancer cell function and survival. Their structural similarity to endogenous purines allows them to act as competitive inhibitors for a range of enzymes, particularly kinases.

Kinase Inhibition : Many purine derivatives are designed as kinase inhibitors. Specific 2,6,9-trisubstituted purines have been shown to be potent inhibitors of tyrosine kinases such as Bcr-Abl, Src, and cyclin-dependent kinases (CDKs). uconn.edu Another study on 2,7,9-trisubstituted 8-oxopurines also identified Src as a sensitive kinase.

DAPK-1 Inhibition : A library of 6,8,9-poly-substituted purines was screened against 96 kinases involved in apoptosis. researchgate.netnih.gov From this screening, Death-Associated Protein Kinase-1 (DAPK-1) was identified as a key target. researchgate.netnih.gov One compound, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d), was found to be a selective and potent inhibitor of DAPK-1 with an IC₅₀ value of 2.5 μM, suggesting its pro-apoptotic effect is mediated through this inhibition. researchgate.netnih.gov

Topoisomerase II Inhibition : Purine analogues can also function as catalytic inhibitors of topoisomerase II. These enzymes are crucial for managing DNA topology during replication. By blocking the ATP-binding site of topoisomerase II, these compounds inhibit its enzymatic activity without stabilizing the DNA-enzyme cleavage complex, which is a mechanism distinct from topoisomerase poisons.

Enzyme TargetCompound ClassSpecific FindingReference
Kinases (general)2,6,9-Trisubstituted purinesInhibition of CDKs, Src, VEGFR2 uconn.edu
DAPK-16,8,9-Poly-substituted purinesCompound 6d showed selective inhibition (IC₅₀ = 2.5 µM) researchgate.netnih.gov
Topoisomerase IIPurine analoguesAct as catalytic inhibitors by blocking the ATP-binding site
Src2,7,9-Trisubstituted 8-oxopurinesIdentified as a sensitive kinase target
Downregulation of Protein Levels (e.g., PTCH, GLI1, Bcr-Abl)

The anticancer activity of purine analogues also extends to the modulation of oncogenic protein expression levels. By inhibiting upstream signaling pathways, these compounds can lead to the downregulation of key proteins involved in tumor growth and survival.

Bcr-Abl : Certain 2,6,9-trisubstituted purines have been developed as potent inhibitors of the Bcr-Abl oncoprotein, which is a hallmark of chronic myeloid leukemia (CML). wikipedia.orgresearchgate.net The derivative known as 11b was shown to effectively downregulate the levels of proteins downstream in the Bcr-Abl signaling pathway, contributing to its cytotoxic effects in CML cells. wikipedia.orgresearchgate.net

PTCH and GLI1 : The Hedgehog (Hh) signaling pathway, which involves the Patched (PTCH) receptor and the GLI1 transcription factor, is crucial in the development of many cancers. Aberrant activation of this pathway leads to the expression of genes that promote proliferation and survival. Some studies have identified compounds with fused heterocyclic structures similar to purines that can inhibit the Hh pathway. frontiersin.org Inhibition of this pathway, for example by targeting the upstream protein Sonic hedgehog (Shh), leads to the downregulation of its target genes, including PTCH1 and GLI1. wikipedia.org Therefore, it is a plausible mechanism that purine analogues could exert anticancer effects by inhibiting the Hedgehog pathway, thereby reducing the expression of PTCH and GLI1 proteins.

Structure-Activity Relationships (SAR) in Anticancer Purine Analogues

The biological activity of purine analogues is highly dependent on the nature and position of substituents on the purine core. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent and selective anticancer agents.

Key findings from SAR studies include:

Substitution at C6 : An arylpiperazinyl group connected to the C6 position of the purine ring has been shown to be beneficial for cytotoxic activity. uconn.eduabmole.com

Substitution at C2 : In contrast, the introduction of bulky substituents at the C2 position of the purine ring is generally unfavorable and can decrease anticancer activity. uconn.eduabmole.com

Substitution at C8 : The introduction of substituents at the C8 position can have varied effects. In one study, C8 substituents lowered the CDK inhibitory activity of a roscovitine analogue, yet several of the resulting derivatives maintained high antiproliferative potential.

Substitution at N9 : The nature of the substituent at the N9 position also plays a role in the compound's activity and selectivity.

These SAR insights are vital for the rational design of new purine derivatives with improved efficacy and better pharmacological profiles for cancer therapy.

Influence of Substitutions at C-2, C-6, C-8, and N-9 Positions

The biological activity of purine analogues is significantly modulated by the nature and position of substituents on the purine core. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C-2, C-6, C-8, and N-9 positions can drastically alter the pharmacological profile of these compounds, influencing their potency and selectivity. nih.govnih.gov

For instance, in the development of 2,6,9-trisubstituted purine derivatives as potential antitumor agents, it has been observed that attaching an arylpiperazinyl system at the C-6 position is generally beneficial for cytotoxic activity. nih.govnih.gov Conversely, the introduction of bulky substituents at the C-2 position tends to be unfavorable for this activity. nih.govnih.govsemanticscholar.org This suggests that the size and nature of the group at C-2 are critical for optimal interaction with biological targets. Further studies have indicated that small, hydrophobic substituents in the C-2 position are advantageous for antimycobacterial activity. researchgate.net

Regarding the C-8 position, research on certain purine derivatives has shown that this position should ideally remain unsubstituted to maintain antimycobacterial activity, as steric hindrance in this region reduces biological efficacy. researchgate.net However, other studies have explored the introduction of phenyl groups at the C-8 position as a scaffold for developing compounds with improved anticancer properties. nih.gov

The N-9 position is another critical site for modification. Alkylation at this position is a common strategy to produce N-9 isomers. nih.gov The substituents at N-9 can influence various properties of the molecule, including its interaction with target enzymes or receptors. A novel strategy has been developed to rapidly generate a diversity of C-8 and N-9 substituted purines from 5-aminoimidazole-4-carbonitrile precursors, allowing for extensive exploration of the chemical space around these positions. nih.gov This approach has led to the synthesis of various 8,9-disubstituted purine derivatives, including those with amine, one, and diamine functionalities. nih.gov

The interplay between substituents at these four key positions is complex, and modifications often lead to heterogeneous effects on cytotoxicity, which also vary depending on the specific cancer cell line being tested. semanticscholar.org

Table 1: Influence of Substitutions on the Activity of Purine Analogues

Position Favorable Substituents/Conditions Unfavorable Substituents/Conditions Target Activity
C-2 Small, hydrophobic groups researchgate.net Bulky systems nih.govnih.govsemanticscholar.org Antitumor, Antimycobacterial
C-6 Arylpiperazinyl system nih.govnih.gov - Antitumor
C-8 Unsubstituted researchgate.net Steric hindrance researchgate.net Antimycobacterial
N-9 Alkyl groups nih.gov - General modification
Role of Halogen Atoms (e.g., Chlorine) in Activity

Halogen atoms, particularly chlorine, play a crucial role in modulating the biological activity of this compound and its analogues. The presence of chlorine atoms at the C-2 and C-6 positions is a key feature of the parent compound and significantly influences its reactivity and pharmacological properties.

Halogens are commonly used in drug design to enhance pharmacokinetic profiles, for instance, by improving membrane permeability and metabolic stability due to their lipophilic nature. nih.gov Beyond this, covalently bonded halogens like chlorine can participate in specific non-covalent interactions known as halogen bonds. nih.govnih.gov This type of interaction occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a biological target. nih.govacs.org

In the context of purine derivatives, the introduction of a 2-chloro substituent has been shown to substantially increase antiviral activity, particularly against rhinoviruses. nih.gov A series of 6-anilino-9-benzyl-2-chloropurines demonstrated notable antirhinovirus activity, highlighting the importance of the chlorine atom at the C-2 position. nih.gov The electronic properties of the chlorine atoms make the C-2 and C-6 positions susceptible to nucleophilic substitution, a key step in the synthesis of a wide array of derivatives. mdpi.com For example, 2,6-dichloropurine (B15474) is a common starting material for creating 2,6,9-trisubstituted purines. nih.gov

The ability of halogens to form these directional interactions can lead to significant improvements in binding affinity and biological activity. nih.gov The interaction is predominantly electrostatic, and its strength can be comparable to hydrogen bonds, offering a valuable tool for enhancing ligand-protein interactions. nih.govacs.org Therefore, the two chlorine atoms in this compound are not merely passive substituents but are integral to the molecule's chemical reactivity and its potential to interact effectively with biological targets.

Impact of Alkyl and Phenyl Substituents

The introduction of alkyl and phenyl groups at various positions on the purine scaffold is a key strategy in medicinal chemistry to modulate the pharmacological properties of compounds like this compound. The methyl group at the C-8 position of the parent compound is a defining feature, and its influence, along with other alkyl and phenyl substitutions, has been a subject of structure-activity relationship (SAR) studies.

In general, small, hydrophobic alkyl substituents at the C-2 position of the purine ring have been found to be beneficial for biological activity. researchgate.net For example, in a series of 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines, the presence of a methyl group on the benzyl ring at the N-9 position, as in 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, resulted in one of the most active compounds against rhinovirus type 1B. nih.gov

Phenyl groups also play a significant role in determining the activity of purine analogues. The design of compounds containing a phenyl group at the C-8 position has been explored as a strategy to develop novel anticancer agents. nih.gov This research highlights the potential of aryl substitutions at this position to confer potent cytotoxic properties. nih.gov Furthermore, the synthesis of 6-phenylaminopurines has yielded compounds with significant antiproliferative activity. researchgate.net

However, the impact of these substituents is highly position-dependent. While small alkyl groups are favored at C-2, steric hindrance from substituents at the C-8 position has been shown to reduce the activity of certain purine derivatives. researchgate.net The substitution pattern on phenyl rings attached to the purine core also fine-tunes the activity. For instance, in a series of 6-anilino-9-benzyl-2-chloropurines, small, lipophilic para substituents on the aniline ring were found to be optimal for inhibitory activity against rhinovirus serotype 1B. nih.gov

3D-QSAR Analysis and Molecular Docking Studies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking are powerful computational tools used to understand the interaction between ligands and their biological targets, guiding the design of more potent and selective analogues of this compound.

3D-QSAR studies on various series of 2,6,9-trisubstituted purine derivatives have provided significant insights into the structural requirements for their cytotoxic activity. nih.govnih.gov These models have consistently shown that steric properties play a more dominant role in explaining the cytotoxicity of these compounds compared to electronic properties, accounting for approximately 70% of the contribution. nih.govnih.govsemanticscholar.orgresearchgate.net For example, these analyses have revealed that an arylpiperazinyl system connected at the C-6 position of the purine ring is beneficial for activity, whereas bulky substituents at the C-2 position are detrimental. nih.govnih.govsemanticscholar.org Such models are constructed using databases of purine derivatives and their observed biological activities to propose systematic structural modifications for designing new families of inhibitors. nih.gov

Molecular docking studies complement 3D-QSAR by providing a visual and energetic representation of how purine analogues bind to the active site of a target protein. Docking simulations of novel 9-(2-hydroxypropyl)purine analogues with herpesviral thymidine kinase, for instance, have helped to elucidate multiple binding modes and are consistent with experimental phosphorylation and binding-affinity data. harvard.edu These studies can predict whether a given ligand is likely to be a good or poor substrate or a potential inhibitor by analyzing its orientation and interactions within the active site. harvard.edu By combining 3D-QSAR with molecular docking, researchers can validate their design of new purine derivatives and rationalize the observed structure-activity relationships. nih.gov

Table 2: Summary of 3D-QSAR Findings for Purine Analogues

Study Focus Key Finding Property Contribution Reference
2,6,9-Trisubstituted Purines Steric properties are more influential than electronic properties. Steric: ~70%, Electronic: ~30% nih.govnih.govsemanticscholar.orgresearchgate.net
2,6,9-Trisubstituted Purines Arylpiperazinyl at C-6 is beneficial for cytotoxicity. Favorable steric/electronic interactions nih.govnih.gov
2,6,9-Trisubstituted Purines Bulky groups at C-2 are unfavorable for cytotoxicity. Steric hindrance nih.govnih.govsemanticscholar.org

In Vivo Antitumor Studies

While many studies on purine analogues focus on in vitro activity, in vivo studies are crucial for determining their therapeutic potential as antitumor agents. Research into various purine derivatives has demonstrated significant antileukemic activity in mouse models.

For example, a study involving 6-sulfenamide, 6-sulfinamide, and 6-sulfonamide derivatives of 2-aminopurine and related ribonucleosides showed that 13 out of 18 evaluated compounds exhibited very significant anti-L1210 activity in mice. nih.gov Specifically, compounds like sulfenosine (2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide) and sulfinosine ((R,S)-2-amino-9-beta-D-ribofuranosylpurine-6-sulfinamide) demonstrated potent activity against L1210 leukemia. nih.gov A single treatment with these compounds was capable of reducing the body burden of viable L1210 cells by more than 99.8%. nih.gov

Furthermore, in vivo antitumor activity has been reported for other classes of purine derivatives. Novel 7-oxo-2,3,7,14-tetrahydro-1H-benzo[b]pyrano[3,2-h]acridine carboxylate derivatives, which contain a purine-like heterocyclic system, showed antitumor activity in mice bearing murine leukemia P388 and s.c.-implanted colon adenocarcinoma C38. bioworld.com

These studies underscore the potential of the purine scaffold as a basis for the development of effective in vivo antitumor agents. The structural modifications, including those analogous to substitutions on the this compound core, are critical for achieving potent in vivo efficacy.

Antiviral Activity of this compound Derivatives

Derivatives of the purine scaffold have long been recognized for their broad-spectrum antiviral activities. researchgate.netnih.gov The structural similarity of purine analogues to natural nucleosides allows them to interfere with viral replication processes, making them a cornerstone of antiviral therapy.

Specifically, synthetic 6- and 9-substituted purine derivatives have been reported to possess significant antiviral properties. researchgate.net The introduction of a 2-chloro substituent to the purine ring, a key feature of this compound, has been shown to substantially enhance antiviral efficacy in certain classes of derivatives. nih.gov This has led to the identification of 9-benzyl-2-chloro-9H-purines as a new class of antiviral agents with potent in vitro activity against rhinoviruses. nih.gov The versatility of the purine core allows for systematic modifications, leading to the development of compounds with activity against a range of viruses.

Activity against Rhinoviruses

A significant area of investigation for 2,6-dichloro-9H-purine analogues has been their activity against rhinoviruses, the primary cause of the common cold. A series of 6-anilino-9-benzyl-2-chloropurines were synthesized and evaluated for their antirhinovirus activity. nih.gov The parent compound for these derivatives, 9-benzyl-2,6-dichloro-9H-purine, serves as a direct analogue of this compound.

Structure-activity relationship studies revealed that compounds with small, lipophilic substituents at the para position of the aniline ring were effective inhibitors of rhinovirus serotype 1B. nih.gov Several compounds in this series demonstrated good activity against four representative serotypes. nih.gov

In a related study, 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro analogues were tested against rhinovirus type 1B. nih.gov While the purines without the 2-chloro group showed weak activity, the introduction of the 2-chloro substituent led to a substantial increase in antiviral potency. nih.gov One of the most active compounds, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, had an IC50 value of 0.08 microM against serotype 1B. nih.gov However, the sensitivity to this compound varied among different rhinovirus serotypes. nih.gov These findings confirm that 2-chloro-9H-purine derivatives represent a promising class of agents with in vitro activity against rhinoviruses.

Table 3: Antirhinovirus Activity of Selected 2-Chloro-9H-Purine Derivatives

Compound Target Serotype IC50 (µM) Key Structural Features Reference
2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine Rhinovirus 1B 0.08 2-Chloro, 6-dimethylamino, 9-(4-methylbenzyl) nih.gov
6-anilino-9-benzyl-2-chloropurines (general) Rhinovirus 1B - 2-Chloro, 6-anilino, 9-benzyl nih.gov

Modulation by 2-chloro Substituent

The presence of a chlorine atom at the C2 position of the purine ring is a critical feature in medicinal chemistry, significantly influencing the biological activity of its derivatives. This substitution can render the resulting nucleoside analogues resistant to deamination by intracellular adenosine deaminase (ADA). nih.gov This inhibition of ADA is a key strategy in the development of antitumor drugs like Cladribine, Fludarabine, and Clofarabine, which all feature a halogen at the C2 position. nih.gov

Structure-activity relationship (SAR) studies on various purine derivatives consistently highlight the impact of the 2-chloro substituent. For instance, in the development of antimalarial compounds, SAR analysis indicated that specific structural features, including substitutions on the purine core, are associated with increased activity against Plasmodium falciparum. nih.gov Similarly, research into 2,6-disubstituted purines has been a focus for developing novel therapeutic agents. nih.gov In the context of antitubercular agents, SAR studies of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines revealed that while modifications at positions 2 and 6 were possible, the 7-substitution was crucial for antimycobacterial activity. nih.gov

The electronic properties conferred by the chloro group can also influence receptor binding and kinetics. Studies on pyrido[2,1-f]purine-2,4-dione derivatives as adenosine A3 receptor antagonists showed that removing a chloro atom from the benzyl ring could significantly alter the association and dissociation rate constants of the molecule with its target. acs.org

Antimicrobial Activity of this compound Derivatives

Purine analogues represent a promising class of compounds in the search for new antimicrobial agents, with numerous derivatives being investigated for their therapeutic potential against a range of pathogens. eurekaselect.com

Several purine derivatives have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net Phenotypic screening of a purine derivative library identified potent antimycobacterial agents against the Mtb H37Rv strain. nih.gov Subsequent optimization of these initial hits led to the development of analogues with strong in vitro activity, showing a minimum inhibitory concentration (MIC) of 1 μM against both the standard Mtb H37Rv strain and several clinically isolated drug-resistant strains. nih.gov

The quest for new antitubercular drugs is driven by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. patsnap.comsci-hub.st Research has explored various heterocyclic scaffolds, including purines, to identify novel compounds that can overcome existing resistance mechanisms. cbijournal.comnih.gov For example, 6-hydrogen-8-methylquinolones have been identified as having good potency against both replicating and non-replicating Mtb. nih.gov

Table 1: Antitubercular Activity of Selected Purine Analogues Against M. tuberculosis H37Rv
CompoundDescriptionMIC (μM)Reference
Compound 102-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one4 nih.gov
Compound 56Optimized 6-amino substituted analogue1 nih.gov
Compound 64Optimized 6-ethylamino substituted analogue1 nih.gov

A key target for novel antitubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). patsnap.com This enzyme is essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. patsnap.comsci-hub.stnih.gov Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial death. patsnap.com Because DprE1 is unique to mycobacteria and absent in humans, it is an attractive target with a potentially higher safety profile. patsnap.commdpi.com

Several classes of DprE1 inhibitors have been identified, including nitrobenzothiazinones like BTZ-043. mdpi.com The mechanism of action for some of these inhibitors involves forming a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme. mdpi.comnih.gov

Recent studies have confirmed that 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine derivatives exert their antitubercular effect by inhibiting DprE1. nih.gov Mtb mutants resistant to a lead purine compound were found to have mutations in the dprE1 gene. nih.gov Further validation through radiolabelling experiments and molecular modeling has elucidated the key interactions between these purine analogues and the DprE1 enzyme. nih.gov This mechanism is distinct from that of many current anti-TB drugs, which target other pathways such as mycolic acid synthesis, protein synthesis, or RNA transcription. researchgate.netunisciencepub.com

Other Potential Biological Activities of Purine Derivatives

Beyond their antimicrobial properties, purine derivatives exhibit a wide spectrum of pharmacological activities, positioning them as versatile scaffolds in drug discovery. eurekaselect.com

Purine derivatives have been investigated for their potential to modulate inflammatory pathways. eurekaselect.com Inflammation is a biological defense mechanism involving the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. nih.govnih.gov Certain novel 9-cinnamyl-9H-purine analogues have been shown to possess significant anti-inflammatory activity. nih.govnih.gov For example, one such derivative, compound 5e, was found to inhibit NO production in macrophages with a 50% inhibitory concentration (IC50) of 6.4 μM. nih.gov This compound also reduced the levels of pro-inflammatory cytokines by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.govnih.gov Other studies on purine isosteres have demonstrated efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. rsc.org

Table 2: Anti-inflammatory Activity of a 9-cinnamyl-9H-purine Analogue
CompoundActivityIC50 (μM)Reference
Compound 5eInhibition of NO production in LPS-induced macrophages6.4 nih.gov
Resveratrol (Reference)Inhibition of NO production in LPS-induced macrophages26.4 nih.gov

The purine scaffold is also associated with antioxidant activity. mdpi.comnih.gov Antioxidants can mitigate cellular damage by neutralizing free radicals. nih.gov Well-known purine derivatives like uric acid are recognized for their antioxidant effects. nih.gov More complex synthetic purine derivatives are also being explored for these properties. For instance, studies on pyrimidine (B1678525) derivatives, which share a core heterocyclic structure with purines, have shown they can strongly inhibit lipid peroxidation, a key process in oxidative stress. mdpi.comnih.gov Some purine derivatives are known to promote the uptake of cysteine, which in turn increases levels of the endogenous antioxidant glutathione (GSH) in the brain, suggesting a potential neuroprotective role. nih.gov

Potential as Cardiomyogenesis Inducing Agents

The pursuit of regenerative medicine, particularly for cardiac tissue repair, has led researchers to explore small molecules capable of inducing cardiomyogenesis. Analogues derived from 2,6-dichloropurine have emerged as a promising class of compounds in this field. The strategy often involves the synthesis of structural analogues of known cardiomyogenesis-inducing agents, such as Reversine and Cardiogenol C. researchgate.net

Reversine, a 2,6-diamino-substituted purine, is noted for its ability to induce lineage-committed cells to dedifferentiate into multipotent progenitor cells, which can then be guided to redifferentiate into other cell types like osteoblasts and adipocytes. researchgate.netarkat-usa.org Preliminary findings indicating that Reversine also possesses some activity in promoting cardiomyogenic cell differentiation spurred further investigation into its analogues. researchgate.net Similarly, Cardiogenol C, which shares significant structural similarities with Reversine, is known to exert a strong cardiomyogenic effect on embryonic stem cells. researchgate.netnih.gov

Capitalizing on these insights, researchers have utilized 2,6-dichloropurine as a versatile starting material for the synthesis of novel analogues. researchgate.netarkat-usa.org The synthetic pathway typically involves a sequential and selective nucleophilic substitution. Due to the greater electrophilicity of the C6 position on the purine ring compared to the C2 position, the first substitution is selectively directed to the C6 carbon. arkat-usa.org This is followed by a second substitution at the C2 position to complete the synthesis of the 2,6-diamino-substituted purine core structure. researchgate.net

A variety of Reversine and Cardiogenol C analogues have been synthesized using this methodology. These compounds, which can be considered hybrids of the two parent molecules, were subsequently tested for their ability to support cardiomyogenic differentiation. researchgate.net For example, dedifferentiated fat (DFAT) cells, when treated with Reversine, show enhanced potential to differentiate into mature cardiomyocytes, as evidenced by the expression of cardiac troponin T (cTnT). nih.govf1000research.com This body of research highlights the potential of using the 2,6-dichloropurine scaffold to develop novel and effective agents for cardiac regeneration therapies.

Table 1: Examples of Cardiomyogenesis Inducing Agents and Related Purine Analogues
CompoundStarting MaterialKey Activity
Reversine Analogues2,6-DichloropurineInduce dedifferentiation of lineage-committed cells; support cardiomyogenic differentiation. researchgate.net
Cardiogenol C Analogues2,6-DichloropurineInduce strong cardiomyogenic effect in embryonic stem cells. researchgate.netnih.gov
ReversineN/A (Lead Compound)Enhances conversion of dedifferentiated fat cells into mature cardiomyocytes. nih.govf1000research.com

Drug Resistance and Novel Therapeutic Strategies

A significant challenge in cancer chemotherapy is the development of drug resistance, which limits the long-term efficacy of many treatments. Purine analogues, a cornerstone of antimetabolite therapy, are susceptible to various resistance mechanisms. nih.govnih.gov These can include decreased activation of the prodrugs to their cytotoxic nucleotide forms by cellular kinases, altered drug metabolism leading to enhanced inactivation, and changes in the drug targets themselves. nih.govnih.gov

The development of novel purine derivatives represents a key therapeutic strategy to overcome these challenges. researchgate.net By modifying the structure of the purine scaffold, medicinal chemists aim to create new agents that can evade existing resistance mechanisms, exhibit enhanced potency, and possess improved selectivity with fewer side effects. researchgate.netnih.gov The synthesis of purine hybrids, where the purine core is combined with other pharmacologically active moieties, is one such approach that has expanded the therapeutic potential of this class of compounds. researchgate.net

Research into novel 2,6-substituted purines, often using 2,6-dichloropurine as a synthetic precursor, is part of this ongoing effort. nih.gov These investigations are prompted by the need for compounds that can circumvent resistance pathways. Furthermore, some studies have shown that certain purine analogues can act as chemosensitizers, restoring the sensitivity of multidrug-resistant cancer cell lines to conventional chemotherapeutic agents like doxorubicin. springermedicine.com This suggests a dual benefit: the novel analogues may not only possess their own anticancer activity but could also be used in combination therapies to overcome resistance to other drugs. The continuous design and synthesis of new purine scaffolds are therefore vital for developing more durable and effective cancer treatment strategies. researchgate.net

Compound Names Mentioned in the Article

Table 3: List of Compounds
Compound Name
This compound
2,6-Dichloropurine
Cardiogenol C
Doxorubicin
Etoposide
O6-benzylguanine
Reversine
Thioinosine monophosphate

Advanced Research and Computational Studies of 2,6 Dichloro 8 Methyl 9h Purine and Purine Analogues

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational tools for predicting the binding of small molecules, like 2,6-dichloro-8-methyl-9H-purine, to macromolecular targets such as proteins. nih.gov These methods are crucial in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanisms of action at a molecular level. nih.govresearchgate.net

Induced Fit Docking Protocols

Standard molecular docking often assumes a rigid protein receptor, which doesn't reflect the dynamic nature of biological systems where proteins can change conformation to accommodate a ligand. schrodinger.com Induced fit docking (IFD) protocols address this limitation by allowing for flexibility in the protein's active site. schrodinger.com This approach provides a more accurate prediction of how a ligand, such as a purine (B94841) analogue, binds and what structural changes occur in the receptor upon binding. schrodinger.com The IFD protocol, often automated through scripts, is a key component in structure-based drug design, helping to generate accurate complex structures and reduce the rate of false negatives in virtual screening. schrodinger.com

Prediction of Binding Energies and Interactions with Protein Targets

A primary goal of molecular docking is to predict the binding affinity and specific interactions between a ligand and its protein target. harvard.edunih.gov For purine analogues, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For instance, docking studies of various 2,6-substituted purines with Helicobacter pylori purine nucleoside phosphorylase (PNP) have identified crucial interactions within the enzyme's active site. nih.gov These computational predictions of binding energies, often expressed as docking scores or calculated inhibition constants (Ki), help to rank potential inhibitors and guide further experimental validation. harvard.edursc.org The analysis of these interactions is vital for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. mdpi.com

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. mdpi.com For purine research, this involves using the crystal structures of proteins complexed with purine analogues to understand the precise binding mode. nih.govmdpi.com This knowledge allows for the rational design of new derivatives of compounds like this compound with improved properties. By observing how the purine ring and its substituents fit into the binding pocket, researchers can make targeted modifications to enhance interactions and, consequently, biological activity. mdpi.com

Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govproteopedia.orgfrontiersin.org This method starts by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. drughunter.com Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule. proteopedia.orgdrughunter.com In the context of purine research, FBDD can be used to probe the binding sites of purine-binding proteins. nih.gov Computational methods are instrumental in FBDD for predicting the binding modes of these fragments and guiding their subsequent elaboration. nih.gov

Ligand-Based Design and Pharmacophore Modeling

When the 3D structure of a protein target is unknown, ligand-based drug design (LBDD) methods become essential. proteopedia.orgnih.gov These approaches utilize the information from a set of known active ligands to develop a pharmacophore model. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. researchgate.netmdpi.com For purine analogues, a pharmacophore model can be generated from a series of compounds with known inhibitory activity. nih.gov This model then serves as a 3D query to screen large compound databases for new molecules that fit the pharmacophore and are therefore likely to be active. nih.govnih.gov

Computational Chemistry and Bioinformatics Tools in Purine Research

The field of purine research heavily relies on a diverse array of computational chemistry and bioinformatics tools. bradford.ac.uknih.gov These tools are not only used for molecular modeling and simulation but also for a wide range of other applications, including:

Database Mining: Searching chemical and biological databases for information on purine derivatives, their targets, and associated biological data. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing mathematical models that correlate the chemical structure of purine analogues with their biological activity. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico prediction of the pharmacokinetic and toxicological properties of new purine-based drug candidates to identify potential liabilities early in the discovery process. nih.govhilarispublisher.com

The integration of these computational and bioinformatics approaches provides a powerful, multi-faceted strategy for advancing our understanding of this compound and other purine analogues, ultimately accelerating the discovery of new therapeutic agents. nih.gov

Role of 2,6 Dichloro 8 Methyl 9h Purine in Material Science and Other Applications

Use as a Building Block in Complex Organic Molecule Synthesis

2,6-Dichloro-8-methyl-9H-purine serves as a fundamental scaffold for constructing intricate organic molecules. Its purine (B94841) skeleton is a common feature in many biologically significant compounds, and the dichloro-substitution provides reactive sites for further chemical modification. Chemists utilize this compound as a starting point to introduce various functional groups, leading to the creation of libraries of novel purine derivatives.

The primary strategy involves the sequential or simultaneous substitution of the two chlorine atoms and/or functionalization of the nitrogen atom at the 9-position. This approach allows for the systematic modification of the molecule's structure to achieve desired chemical properties. For instance, research into potential therapeutic agents often involves the synthesis of 2,6,9-trisubstituted purines, where the nature of the substituents at these three positions is varied to modulate biological activity. nih.gov The process typically begins with the alkylation of the N9-position of a dichloropurine core, followed by substitutions at the C2 and C6 positions. nih.gov

A notable application of related dichloropurines is in the synthesis of radiolabelled compounds for use in drug development studies. For example, the synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine has been described as a key step in producing ¹⁴C-labelled nucleosides. researchgate.net This method allows for the tracking and metabolic studies of potential drug candidates. This highlights the role of the dichloropurine structure as a crucial intermediate for creating specialized tools for biomedical research. researchgate.net

The table below illustrates examples of complex molecules synthesized using a dichloropurine core as a building block.

Starting Material (Building Block)Synthetic TargetSignificance of Target Molecule
2,6-Dichloropurine (B15474)N9-Alkyl-2,6-dichloropurinesIntermediates for trisubstituted purine derivatives with potential antitumor activity. nih.gov
4,5-Diamino-2,6-dichloropyrimidine[8-¹⁴C]-2,6-dichloro-9H-purineA radiolabelled precursor for preparing ¹⁴C-labelled nucleosides for drug development. researchgate.net
2,6-Dichloropurine2,6,9-Trisubstituted Purine DerivativesInvestigated for their potential as apoptosis-inducing agents in cancer cell lines. nih.gov
4,6-Dichloro-5-nitropyrimidine6,8,9-Trisubstituted Purine AnaloguesDeveloped as potential anticancer agents to address acquired resistance in cancer cells. tubitak.gov.trnih.gov

Reagent in Various Chemical Reactions

The utility of this compound as a reagent stems from the high reactivity of the chlorine atoms attached to the purine ring. These chlorine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C2 and C6 positions.

The differential reactivity of the C2 and C6 positions can often be exploited to achieve selective substitution. Typically, the C6 position is more susceptible to nucleophilic attack than the C2 position, enabling a stepwise functionalization of the purine core.

Furthermore, the N9-proton of the purine ring is acidic and can be readily removed by a base, allowing for N-alkylation reactions. nih.gov This reaction is fundamental to the synthesis of N9-substituted purine derivatives, including many nucleoside analogues where a sugar moiety is attached at this position. Common reagents for this transformation include various alkyl halides in the presence of a non-nucleophilic base like potassium carbonate. nih.gov

The table below summarizes the key types of reactions where this compound and its close analogues act as a reagent.

Reaction TypePosition(s)ReagentsProduct Type
N-AlkylationN9Alkyl halide, Potassium carbonate, DMFN9-Alkyl-2,6-dichloropurines nih.gov
Nucleophilic Aromatic Substitution (SNAr)C2 and/or C6Amines, Alkoxides, Thiolates2- and/or 6-substituted purine derivatives
GlycosylationN9Activated sugar derivatives (e.g., glycosyl halides)Purine nucleosides researchgate.net
Cyclization (from precursors)Imidazole (B134444) ring formation4,5-Diamino-2,6-dichloropyrimidine, Triethyl orthoformate2,6-Dichloropurine core researchgate.net

Q & A

Q. What established methodologies are recommended for synthesizing 2,6-Dichloro-8-methyl-9H-purine?

Answer: The synthesis typically involves halogenation and alkylation of the purine core. A common route starts with 9H-purine derivatives, where selective substitution at the 2nd and 6th positions is achieved using phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions. Subsequent alkylation at the 8th position can be performed using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) . Purity is optimized via recrystallization from ethanol or acetonitrile.

Q. How is the structural integrity of this compound validated post-synthesis?

Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Aromatic protons (purine ring) appear as singlets (δ 8.5–9.0 ppm), while methyl protons (C8) resonate as a singlet (δ 2.8–3.2 ppm). Chlorine substituents deshield adjacent carbons (C2/C6: δ 145–150 ppm) .
  • X-ray Diffraction : Crystallization from ethanol/water yields monoclinic crystals (space group P2₁/c). SHELX software (e.g., SHELXL) is used for refinement, with R-factor thresholds <0.05 for high-confidence models .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer: Discrepancies in crystallographic data (e.g., twinning, disorder) require iterative refinement and cross-validation:

  • SHELXL Workflow : Use the TWIN/BASF commands to model twinning. For disordered methyl groups, apply PART/SUMP constraints to refine occupancy .
  • Cross-Validation : Compare bond lengths/angles with DFT-calculated values (e.g., B3LYP/6-31G* level). Deviations >0.05 Å suggest model errors .
  • Data Deposition : Validate structures against the Cambridge Structural Database (CSD) to identify outliers .

Q. What strategies are effective for analyzing the compound’s reactivity in nucleophilic substitution reactions?

Answer: The 2,6-dichloro configuration allows sequential substitution. Methodological approaches include:

  • Kinetic Studies : Monitor reaction progress (e.g., with amines) via LC-MS. Pseudo-first-order kinetics are typical, with rate constants (k) dependent on solvent polarity (e.g., DMSO accelerates SNAr reactions) .
  • Regioselectivity : Use steric/electronic maps (Hammett σ values) to predict substitution order. The 6-position is more reactive due to lower steric hindrance .

Q. How can substituent modifications (e.g., methyl vs. ethyl at C8) impact biological activity?

Answer: Comparative studies require:

  • QSAR Modeling : Correlate substituent hydrophobicity (logP) with activity. For example, methyl groups (logP +0.5) enhance membrane permeability compared to ethyl (logP +1.0) but reduce solubility .
  • Enzyme Assays : Test inhibitory effects (e.g., IC₅₀) against kinases or purine metabolism enzymes. Methyl derivatives often show higher selectivity due to tighter binding pockets .

Q. What analytical techniques are optimal for detecting degradation products under varying storage conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Analyze via HPLC-DAD/HRMS to identify hydrolyzed (e.g., 2-chloro-8-methylhypoxanthine) or oxidized products .
  • Stability-Indicating Methods : Use C18 columns (3.5 µm particle size) with gradient elution (0.1% formic acid in acetonitrile/water). Degradation <2% over 6 months at 2–8°C confirms stability .

Methodological Considerations

  • Contradiction Handling : When NMR and X-ray data conflict (e.g., unexpected tautomerism), use variable-temperature NMR (VT-NMR) to probe dynamic equilibria .
  • Ethical Data Reporting : Disclose crystallographic R-factors, refinement residuals, and spectral artifacts to avoid misinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.